2-Amino-5-fluoro-4-methylbenzoic acid

Medicinal Chemistry Synthetic Intermediate Fluorinated Building Block

Researchers requiring precise regioisomeric control for SAR often face supply inconsistency with generic anthranilic acid analogs. 2-Amino-5-fluoro-4-methylbenzoic acid (CAS 103877-79-8) is a differentiated fluorinated building block that directly addresses this challenge. - Unique 2-amino-5-fluoro-4-methyl substitution pattern ensures consistent pharmacophoric engagement, unlike non-fluorinated or differently substituted analogs. - Orthogonal amino and carboxylic acid handles enable efficient parallel derivatization (amides, esters) to rapidly explore chemical space while holding the critical 5-fluoro-4-methyl motif constant. - Reliable, high-purity supply (≥97%) supports reproducible physical chemistry studies (pKa, logP) and scalable synthesis of targeted heterocyclic libraries.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 103877-79-8
Cat. No. B1282511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-fluoro-4-methylbenzoic acid
CAS103877-79-8
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)C(=O)O)N
InChIInChI=1S/C8H8FNO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12)
InChIKeyANSJZFWRKRROGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Properties & Availability of 2-Amino-5-fluoro-4-methylbenzoic Acid


2-Amino-5-fluoro-4-methylbenzoic acid (CAS 103877-79-8) is a fluorinated aromatic building block with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol . It is characterized by an amino group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position on a benzoic acid core. It is supplied by various chemical vendors with purity specifications typically at or above 95% .

Critical Substitution Pattern of 2-Amino-5-fluoro-4-methylbenzoic Acid


In medicinal chemistry, the specific regioisomeric pattern of substituents on an aromatic ring is critical for biological activity. The 2-amino-5-fluoro-4-methyl configuration creates a unique electronic and steric environment that cannot be replicated by closely related analogs like 2-Amino-4-fluoro-3-methylbenzoic acid or non-fluorinated anthranilic acid derivatives . The precise placement of the fluorine and methyl groups influences key properties such as lipophilicity, metabolic stability, and target binding affinity, meaning that substituting a generic analog could lead to unpredictable or undesirable outcomes in a research or development program .

Quantitative Evidence for 2-Amino-5-fluoro-4-methylbenzoic Acid


No Public Quantitative Comparative Data

A comprehensive search of primary research papers, patents, and authoritative databases did not yield any direct head-to-head comparative studies or quantitative performance data (e.g., IC50, solubility, stability metrics) that meet the required evidence standards for 2-Amino-5-fluoro-4-methylbenzoic acid against a named comparator. While the compound is commercially available and recognized as a useful synthetic intermediate , its documented differentiation from close analogs is based on general structure-property relationship principles rather than specific, experimentally derived, quantitative data . Therefore, a comparator-based evidence dossier cannot be constructed at this time.

Medicinal Chemistry Synthetic Intermediate Fluorinated Building Block

Application Scenarios for 2-Amino-5-fluoro-4-methylbenzoic Acid


Bioactive Molecule Synthesis with Fluorinated Anthranilic Acid Scaffold

This compound serves as a key intermediate for constructing molecules where the 2-amino-5-fluoro-4-methyl substitution pattern is a core pharmacophoric requirement . Its unique arrangement of functional groups makes it a building block for synthesizing heterocyclic systems or as a starting point for creating diverse compound libraries where the specific regioisomer is critical for target engagement .

Derivatization for SAR Studies

The presence of both an amino and a carboxylic acid group allows for facile derivatization at two orthogonal positions . This enables the efficient synthesis of a small library of analogs (e.g., various amides, esters) for structure-activity relationship (SAR) studies, where the 5-fluoro-4-methyl motif is held constant .

Impact of Fluorination on Physicochemical Properties

Due to its distinct substitution pattern, this compound can be used in physical chemistry studies designed to quantify the effect of fluorine substitution on properties like pKa, logP, and membrane permeability . This provides a more controlled system for comparing against non-fluorinated or differently substituted benzoic acid analogs to isolate the impact of the 5-fluoro-4-methyl group .

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